![molecular formula C16H20N6O B2538945 N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251550-71-6](/img/structure/B2538945.png)
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as PPT, is a chemical compound that has been widely studied for its potential applications in scientific research. PPT is a pyrazolo-triazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Scientific Research Applications
Anticancer Properties
The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, has been demonstrated against different tumor cell lines. These compounds hold potential as therapeutic candidates in cancer treatment .
Antifungal Activity
Certain derivatives of this compound exhibit remarkable antifungal properties. Researchers have identified them as multifunctional agents with fine-tuned electronic properties .
Antiviral Applications
The triazine and tetrazine moieties have shown promise as antiviral agents. Their unique structural features contribute to their effectiveness against viral infections .
Cardiotonic Effects
Studies suggest that some derivatives of this compound possess cardiotonic properties. These molecules may play a role in cardiovascular health .
Bioorthogonal Chemistry
The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology. Researchers are exploring their use in labeling and tracking biomolecules within living systems .
Energy-Related Functions
Due to their high nitrogen content, chemical stability, and heteroatom effect, triazines and tetrazines find applications in energy-related fields. These include heterogeneous catalysis, photocatalysis, and energy storage .
Mechanism of Action
Target of action
The compound belongs to the class of triazines and pyrazoles . Compounds in these classes have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the specific target of the compound. For example, some triazine and pyrazole compounds act as inhibitors for certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Triazine and pyrazole compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, some are involved in pathways related to cell growth and proliferation, making them potential candidates for anticancer drugs .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
properties
IUPAC Name |
7-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12(2)23-10-6-9-17-15-14-11-18-22(16(14)20-21-19-15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFJLIRAWIVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine |
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